6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazole ring, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Construction of the Quinazoline Core: The quinazoline core is constructed through a series of condensation and cyclization reactions involving appropriate aromatic amines and carbonyl compounds.
Final Assembly: The final assembly of the compound involves coupling the triazole and quinazoline intermediates under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol: Similar structure but lacks the 4-methyl group on the phenyl ring.
6,6-Dimethyl-9-(4-chlorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring and the trifluoromethyl group in 6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol contributes to its unique chemical properties and potential applications. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C19H19F3N4O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
6,6-dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H19F3N4O/c1-10-4-6-11(7-5-10)15-14-12(8-18(2,3)9-13(14)27)23-17-24-16(19(20,21)22)25-26(15)17/h4-7,15H,8-9H2,1-3H3,(H,23,24,25) |
InChI Key |
OACBYFKONPKCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C(F)(F)F |
Origin of Product |
United States |
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